3-(Aminomethyl)pyridin-2-amine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-(Aminomethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
2-Picolylamine: A related compound with similar chemical properties and applications.
3-(Aminomethyl)pyridine: Another similar compound used in organic synthesis.
Uniqueness
3-(Aminomethyl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions . This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C6H11Cl2N3 |
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Molecular Weight |
196.07 g/mol |
IUPAC Name |
3-(aminomethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-5-2-1-3-9-6(5)8;;/h1-3H,4,7H2,(H2,8,9);2*1H |
InChI Key |
BNRLYIXANMDGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CN.Cl.Cl |
Origin of Product |
United States |
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